molecular formula C4H7BO2 B3047833 2-Ethenyl-1,3,2-dioxaborolane CAS No. 14559-94-5

2-Ethenyl-1,3,2-dioxaborolane

Cat. No.: B3047833
CAS No.: 14559-94-5
M. Wt: 97.91 g/mol
InChI Key: BFDWJJVVEYQXTI-UHFFFAOYSA-N
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Description

2-Ethenyl-1,3,2-dioxaborolane, also known as vinylboronic acid pinacol ester, is an organoboron compound with the molecular formula C8H15BO2. It is a versatile reagent widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenyl-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of vinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired ester in high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of stabilizers, such as phenothiazine, is common to prevent degradation of the product during storage and handling .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into corresponding boranes.

    Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction typically occurs in an aqueous or alcoholic solvent at elevated temperatures.

    Heck Reaction: This reaction uses palladium catalysts and bases like triethylamine, often in the presence of a phosphine ligand.

Major Products Formed

The major products formed from these reactions include biaryl compounds, alkenes, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Ethenyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethenyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

2-Ethenyl-1,3,2-dioxaborolane is unique among boronic esters due to its stability and reactivity. Similar compounds include:

These similar compounds highlight the versatility of boronic esters in organic synthesis, each offering unique reactivity profiles and applications.

Properties

IUPAC Name

2-ethenyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BO2/c1-2-5-6-3-4-7-5/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDWJJVVEYQXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647858
Record name 2-Ethenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14559-94-5
Record name 2-Ethenyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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